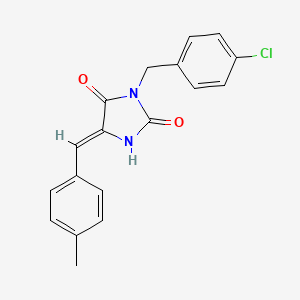

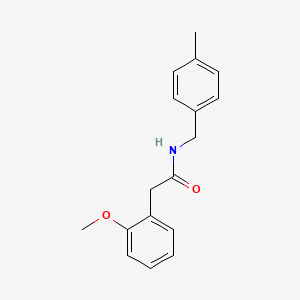

3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as CPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. CPB is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Targeted Drug Delivery in Melanoma Treatment

Research has shown that derivatives of benzamide, such as chlorambucil-benzamide conjugates, demonstrate increased cytotoxicity against melanoma cells compared to chlorambucil alone. These findings support the potential of benzamide derivatives for targeted drug delivery in melanoma treatment, enhancing the efficacy of cytostatics in melanoma cells (Wolf et al., 2004).

Photocatalytic Degradation of Contaminants

Benzamide derivatives have been utilized in studies focusing on the photocatalytic degradation of environmental contaminants. Specifically, the application of titanium dioxide-loaded adsorbents supported the enhanced mineralization of propyzamide, a known environmental contaminant, by concentrating the substrate and facilitating its degradation (Torimoto et al., 1996).

Anti-Tubercular Applications

A novel series of benzamide derivatives demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research highlights the potential of benzamide compounds as promising agents in the development of new anti-tubercular drugs, emphasizing their role in the discovery process for treatments against tuberculosis (Nimbalkar et al., 2018).

Role in Synthesis of Medicinal Compounds

Benzamides serve as crucial intermediates in the synthesis of various medicinal compounds, offering a foundation for developing treatments across a range of disorders including antimicrobial, anti-cancer, and anti-psychotic applications. This versatility underscores the significance of benzamide derivatives in medicinal chemistry and drug development (Ammaji et al., 2019).

Wirkmechanismus

While the specific mechanism of action for “3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is not mentioned in the available data, related compounds have been studied for their potential therapeutic effects on Alzheimer’s disease . These compounds are thought to act as cholinesterase enzyme inhibitors, which are good agents for treating Alzheimer’s disease .

Zukünftige Richtungen

The future directions for the study of “3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” and related compounds could involve further exploration of their potential therapeutic effects on diseases such as Alzheimer’s . Additionally, these compounds could be studied for their potential applications in other areas of medicine, given the wide range of biological activities associated with sulfonamides .

Eigenschaften

IUPAC Name |

3-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c1-2-15(21)13-9-16-17(24-7-6-23-16)10-14(13)20-18(22)11-4-3-5-12(19)8-11/h3-5,8-10H,2,6-7H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARRXYBAXNRBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)